molecular formula C15H20N2O4 B7440922 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide

Cat. No. B7440922
M. Wt: 292.33 g/mol
InChI Key: BWWKKRVYUAWGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide, also known as DOB, is a synthetic molecule that belongs to the phenethylamine family. It has been widely used in scientific research for its unique properties and potential applications in various fields. In

Mechanism of Action

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A. The activation of these receptors leads to an increase in serotonin neurotransmission, which is believed to be responsible for the psychoactive effects of 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide has been shown to produce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in mood, perception, and cognition. These effects are believed to be mediated by the activation of serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide in lab experiments is its selectivity for serotonin receptors, which allows for more precise investigations of the role of serotonin in various physiological and pathological processes. However, 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.

Future Directions

There are several potential future directions for research on 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide. One area of interest is the development of more selective and potent agonists for the 5-HT2A receptor, which could have therapeutic applications in the treatment of mental disorders. Another direction is the investigation of the effects of 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide on other neurotransmitter systems, such as dopamine and norepinephrine, which could provide insights into the mechanisms underlying its psychoactive effects. Additionally, the use of 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide in animal models of mental disorders could lead to a better understanding of the pathophysiology of these conditions and the development of new treatments.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 3-amino-2-oxoazepane, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide has been used in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental disorders. 2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide has also been investigated for its effects on the central nervous system, particularly its interactions with serotonin receptors.

properties

IUPAC Name

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-10-6-7-11(13(9-10)21-2)14(18)17-12-5-3-4-8-16-15(12)19/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWKKRVYUAWGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-oxoazepan-3-yl)benzamide

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